Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 2-hydroxypropyl chain modified by an adamantane-derived ether group (adamantan-1-yloxy). The hydrochloride salt form improves solubility in polar solvents, which is advantageous for pharmaceutical formulation.
Properties
IUPAC Name |
ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4.ClH/c1-2-25-19(24)22-5-3-21(4-6-22)13-18(23)14-26-20-10-15-7-16(11-20)9-17(8-15)12-20;/h15-18,23H,2-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQYZWBBMOQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine moiety and the esterification of the carboxylate group. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Synthesis of Adamantane Derivative: The adamantane derivative can be synthesized through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene or the addition of 1-bromo-2-hydroxynaftalene to a ketone.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the adamantane derivative reacts with piperazine under basic conditions.
Esterification: The carboxylate group is esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core provides high stability and lipophilicity, making it a potential candidate for drug design and delivery.
Materials Science: Due to its rigid structure, the compound can be used in the synthesis of thermally stable polymers and high-energy materials.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into hydrophobic pockets of proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in the substituent attached to the 2-hydroxypropyl chain. Below is a detailed comparison with its tert-butyl analog, ethyl 4-[3-(tert-butoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride (CAS 1185325-82-9), as referenced in .
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
This could impact receptor selectivity or enzymatic interactions.
Metabolic Stability : Adamantane’s rigidity may reduce metabolic degradation, extending half-life in vivo, whereas tert-butyl groups are more prone to oxidative metabolism.
Bioavailability : The tert-butyl analog’s lower molecular weight and balanced lipophilicity may favor oral absorption, whereas the adamantane derivative’s hydrophobicity could limit gastrointestinal uptake without formulation aids.
Thermodynamic Stability : Adamantane’s diamondoid structure enhances thermal and chemical stability, making the compound more resistant to decomposition under harsh conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
